molecular formula C25H37Br2N3 B217868 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate CAS No. 104218-44-2

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate

Cat. No. B217868
CAS RN: 104218-44-2
M. Wt: 562.6 g/mol
InChI Key: NLAIOTWSOVURMN-OYUWMTPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate is not fully understood. However, it is believed that it acts by inhibiting the replication of viral and cancer cells by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate has been shown to have both biochemical and physiological effects. It has been found to be cytotoxic to cancer cells and has been shown to inhibit the replication of certain viruses. It has also been shown to have an effect on the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other nucleoside analogs. However, its cytotoxicity can be a limitation for certain experiments, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the research on [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate. One direction is to investigate its potential use as an antiviral and anticancer agent. Another direction is to study its mechanism of action in more detail. Additionally, research could focus on developing more potent and selective analogs of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate.

Synthesis Methods

The synthesis of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate involves the reaction of 2,4-dioxopyrimidine-5-carboxylic acid with trityl chloride in the presence of triethylamine. The resulting trityl-protected intermediate is then reacted with (2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran in the presence of methanesulfonyl chloride to yield [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate.

Scientific Research Applications

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate has been extensively studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of nucleoside analogs and as a building block in the synthesis of oligonucleotides. It has also been investigated for its potential use as an antiviral and anticancer agent.

properties

CAS RN

104218-44-2

Product Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate

Molecular Formula

C25H37Br2N3

Molecular Weight

562.6 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C30H30N2O7S/c1-21-19-32(29(34)31-28(21)33)27-18-25(39-40(2,35)36)26(38-27)20-37-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19,25-27H,18,20H2,1-2H3,(H,31,33,34)/t25-,26+,27+/m0/s1

InChI Key

NLAIOTWSOVURMN-OYUWMTPXSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C

Pictograms

Environmental Hazard

Origin of Product

United States

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